Cas no 70801-04-6 (1-[(1R,3S,4E,8R,9S,11R)-4,8,11-trimethylbicyclo[7.2.0]undec-4-en-3-yl]ethanone)

1-[(1R,3S,4E,8R,9S,11R)-4,8,11-trimethylbicyclo[7.2.0]undec-4-en-3-yl]ethanone structure
70801-04-6 structure
Product name:1-[(1R,3S,4E,8R,9S,11R)-4,8,11-trimethylbicyclo[7.2.0]undec-4-en-3-yl]ethanone
CAS No:70801-04-6
MF:C16H26O
MW:234.377045154572
CID:1746342
PubChem ID:6450361

1-[(1R,3S,4E,8R,9S,11R)-4,8,11-trimethylbicyclo[7.2.0]undec-4-en-3-yl]ethanone Chemical and Physical Properties

Names and Identifiers

    • 1-[(1R,3S,4E,8R,9S,11R)-4,8,11-trimethylbicyclo[7.2.0]undec-4-en-3-yl]ethanone
    • 1-[(1S,2R,5E,7S,9R,10R)-2,6,10-trimethyl-7-bicyclo[7.2.0]undec-5-enyl]ethanone
    • NS00126527
    • 70801-04-6
    • Acetyl-beta-caryophyllene
    • Ethanone, 1-((1R,4E,9R)-4,11,11-trimethyl-8-methylenebicyclo(7.2.0)undec-4-enyl)-
    • Inchi: InChI=1S/C16H26O/c1-10-6-5-7-11(2)15-8-12(3)16(15)9-14(10)13(4)17/h6,11-12,14-16H,5,7-9H2,1-4H3/b10-6+/t11-,12-,14+,15+,16-/m1/s1
    • InChI Key: WZIZCKUUGNOQRC-SORSDCOTSA-N
    • SMILES: CC1CCC=C(C(CC2C1CC2C)C(=O)C)C

Computed Properties

  • Exact Mass: 234.19848
  • Monoisotopic Mass: 234.198365
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 328
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 17.1
  • XLogP3: 4

Experimental Properties

  • Density: 0.906
  • Boiling Point: 319.6°C at 760 mmHg
  • Flash Point: 131.7°C
  • Refractive Index: 1.466
  • PSA: 17.07

1-[(1R,3S,4E,8R,9S,11R)-4,8,11-trimethylbicyclo[7.2.0]undec-4-en-3-yl]ethanone Related Literature

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